molecular formula C14H10Cl2O2 B3381950 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one CAS No. 289717-84-6

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one

Cat. No.: B3381950
CAS No.: 289717-84-6
M. Wt: 281.1
InChI Key: ISHBDYKQNJUEBM-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one is an organic compound with the CAS registry number 289717-84-6 . This diarylketone derivative has a molecular formula of C 14 H 10 Cl 2 O 2 and a molecular weight of 281.134 g/mol . Its structure consists of a phenylacetophenone backbone substituted with a 3,4-dichlorophenoxy group, featuring two aromatic rings and three rotatable bonds . Researchers can identify the compound by its SMILES string, CC(=O)c1ccccc1Oc1cc(Cl)c(Cl)cc1, and its InChIKey, ISHBDYKQNJUEBM-UHFFFAOYSA-N . This compound is related to a class of halogenated aromatic ketones that are of significant interest in chemical research, particularly as synthetic intermediates . Analogs with similar dichlorophenoxy substitutions are frequently explored in agrochemical and pharmaceutical research due to the bioactivity often associated with halogenated aromatic systems . For instance, the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a phenoxy compound that functions as a synthetic auxin, inducing uncontrolled growth in susceptible broadleaf plants . While the specific mechanism of action and research applications for this compound are not fully detailed in the literature, its structural features make it a valuable building block for synthesizing more complex molecules for various scientific investigations. Disclaimer: This product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHBDYKQNJUEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of the Dichlorophenoxy Moiety in Bioactive Scaffolds

The dichlorophenoxy moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

One of the most prominent examples of a bioactive molecule containing a dichlorophenoxy group is 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide. researchgate.netmt.gov 2,4-D functions as a synthetic auxin, a class of plant growth regulators, leading to uncontrolled growth and eventual death in broadleaf weeds. mt.gov The dichlorinated phenyl ring is crucial for its herbicidal activity. The position of the chlorine atoms on the phenoxy ring can significantly impact the biological activity of these compounds. nih.gov

Beyond agriculture, the dichlorophenoxy scaffold has been incorporated into molecules with therapeutic potential. For instance, derivatives of 2,4-dichlorophenoxy acetic acid have been synthesized and evaluated for their anti-inflammatory properties. nih.gov A study on novel thiazolidin-4-ones incorporating a 2,4-dichlorophenoxy moiety demonstrated significant in vivo anti-inflammatory activity, with some compounds showing potent inhibition of COX-2 and suppression of TNF-α. nih.gov This highlights the versatility of the dichlorophenoxy group in different molecular contexts to elicit varied biological responses. The electronic withdrawing nature of the chlorine atoms can influence the acidity of nearby functional groups and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

The 3,4-dichloro substitution pattern, as seen in the target molecule, is also of interest. For example, 3,4-dichlorophenoxy acetic acid has been studied for its potential as an agrochemical. youtube.com The specific substitution pattern of the chlorine atoms on the phenyl ring alters the electronic distribution and steric profile of the molecule, which can lead to different biological activities compared to other isomers.

Significance of the Ethanone Functional Group in Pharmacological Agents

The ethanone (B97240) functional group, particularly as part of an acetophenone (B1666503) structure, is a common feature in a multitude of pharmacologically active agents. mdpi.comresearchgate.net This simple ketone is not merely a structural linker but often plays a critical role in a molecule's biological activity through various interactions. The carbonyl group of the ethanone moiety can act as a hydrogen bond acceptor, a key interaction for binding to biological targets like enzymes and receptors. mdpi.com

Acetophenone and its derivatives are recognized as important precursors and scaffolds in drug discovery and development. researchgate.netmdpi.com They are found in natural products and have been shown to possess a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net For instance, certain hydroxyacetophenone derivatives have demonstrated notable biological effects.

Rationale for Investigating 1 2 3,4 Dichlorophenoxy Phenyl Ethan 1 One As a Research Target

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net For the target molecule, this compound, two primary strategic disconnections can be identified based on established chemical reactions. icj-e.orgamazonaws.com

The first and most apparent disconnection is at the ether linkage (a C-O bond). This suggests two potential synthetic pathways:

Pathway A: Disconnecting the bond between the phenoxy oxygen and the dichlorophenyl ring. This leads to 2-hydroxyacetophenone (B1195853) and a 3,4-dichlorophenyl electrophile (such as 1,2-dichloro-4-iodobenzene) as synthons. The forward reaction would typically be an Ullmann condensation or a related palladium-catalyzed coupling reaction.

Pathway B: Disconnecting the bond between the phenoxy oxygen and the acetyl-substituted phenyl ring. This identifies 3,4-dichlorophenol (B42033) and a 2-acetylphenyl electrophile (such as 2-fluoroacetophenone) as precursors. The forward synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction.

A second major disconnection targets the carbon-carbon bond between the acetyl group and its attached phenyl ring. This approach is characteristic of a Friedel-Crafts acylation reaction. This disconnection simplifies the target molecule to a (3,4-dichlorophenoxy)benzene intermediate and an acetyl synthon (equivalent to acetyl chloride or acetic anhydride). amazonaws.com The (3,4-dichlorophenoxy)benzene intermediate can then be further disconnected at the ether linkage as described above.

Each of these retrosynthetic pathways offers a viable route to the target molecule, with the optimal choice depending on factors like the availability of starting materials, reaction yields, and scalability. researchgate.net

Development of Novel Synthetic Routes for the Phenoxyacetophenone Core

The phenoxyacetophenone scaffold is a common motif in medicinal chemistry, and various synthetic routes have been developed for its construction. A prevalent method involves the Friedel-Crafts acylation of a diphenyl ether derivative. For instance, a structural analogue, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, can be synthesized by reacting 3,4'-dichlorodiphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). chemicalbook.com This reaction typically uses a solvent such as dichloroethane and is performed at low temperatures to control selectivity, with yields reported to be as high as 94.7%. chemicalbook.com Similarly, the parent compound 4'-phenoxyacetophenone (B1582894) can be prepared from diphenyl ether and acetyl chloride in nitromethane. guidechem.com

Another powerful strategy involves the formation of the diaryl ether bond as the key step. This is often achieved through Ullmann-type coupling reactions. A patented method for synthesizing the related 1-(3-Phenoxyphenyl)ethanone utilizes the reaction of 3-bromoacetophenone with phenol (B47542) in the presence of sodium methylate and a cuprous bromide catalyst. google.com This approach has the advantage of using phenol as both a reactant and a solvent, leading to high yields of over 80% and shorter reaction times, making it suitable for industrial production. google.com

Exploration of Efficient Catalyst Systems and Reaction Conditions

The efficiency of synthesizing the phenoxyacetophenone core is highly dependent on the catalyst system and reaction conditions employed. In Friedel-Crafts acylations, the choice and amount of the Lewis acid catalyst are critical. Aluminum trichloride is a common and effective catalyst for this transformation. chemicalbook.com

For syntheses involving the formation of the diaryl ether bond, transition metal catalysts are often essential. The Ullmann condensation traditionally uses copper-based catalysts, such as cuprous bromide, to facilitate the coupling of a phenol with an aryl halide. google.com The reaction conditions, including the base (e.g., sodium methylate), solvent, and temperature, must be carefully optimized to achieve high yields and minimize side reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. ajrconline.orgsphinxsai.com This technology utilizes the ability of certain materials to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. sphinxsai.comresearchgate.net The principles of microwave-assisted synthesis are applicable to the construction of the phenoxyacetophenone core, particularly in steps like diaryl ether formation, which can be time-consuming under conventional conditions. While specific microwave protocols for this compound are not detailed in the literature, the general advantages of this technology have been widely demonstrated for a variety of organic transformations. mdpi.comcore.ac.uk

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Representative Reactions
Reaction TypeConventional Method TimeMicrowave Method TimeYield ImprovementReference
Chalcone (B49325) Synthesis1-2 hours60-120 secondsModerate to 90-98% researchgate.net
Benzimidazole (B57391) Synthesis~1 hour10 minutesNot specified ajrconline.org
Pyridophenoxazinone Synthesis24-48 hours30 minutesFrom 10-20% to 75-85% core.ac.uk

Metal-Free Cycloaddition Approaches

While the phenoxyacetophenone core itself is not typically synthesized via cycloaddition, its derivatives can be valuable substrates for such reactions, particularly in the construction of more complex heterocyclic systems. Metal-free cycloaddition reactions, often termed "click chemistry," are a class of highly efficient and selective reactions that proceed without the need for cytotoxic metal catalysts. nih.govsigmaaldrich.com

The most prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), which involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097). sigmaaldrich.comresearchgate.net This reaction is exceptionally fast and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native processes. nih.gov A derivative of this compound could be functionalized with either an azide or a cyclooctyne moiety. This would enable its conjugation to other molecules or its use in the metal-free synthesis of complex triazole-containing structures. rsc.org Other metal-free approaches include [5+1] cycloadditions for synthesizing heterocycles like 2H-1,4-oxazines. rsc.org These modern synthetic methods provide powerful tools for elaborating the phenoxyacetophenone scaffold into novel chemical entities.

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to determine which parts are responsible for its biological effects. nih.gov The phenoxyacetophenone scaffold serves as an excellent template for SAR studies due to the presence of multiple sites for chemical modification. By synthesizing a library of analogues with varied substituents, researchers can probe the electronic, steric, and hydrophobic requirements of a biological target. researchgate.net

Modifications at the Phenyl Ring Substituents

The two phenyl rings of the phenoxyacetophenone core are primary targets for modification in SAR studies. The nature and position of substituents on these rings can dramatically influence a compound's biological activity. researchgate.net Studies on related chemical series have established several general principles.

For example, in a study of phenothiazines, substitutions on the phenyl ring that increased hydrophobicity, such as the introduction of trifluoromethyl (-CF3) or chloro (-Cl) groups, led to increased biological activity. nih.gov Conversely, the addition of hydroxyl (-OH) groups decreased potency. nih.gov SAR studies on benzothiazole-phenyl analogues also indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by target enzymes. nih.gov The electronic effects of substituents are also critical; electron-withdrawing groups on the acetophenone moiety can sometimes decrease yields in certain cyclization reactions, while activating groups on the phenoxy ring can be beneficial. researchgate.net These findings highlight the importance of systematic substitution on the phenyl rings to optimize the biological profile of a lead compound.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity in Related Compound Series
SubstituentPositionEffect on ActivityCompound ClassReference
-CF3 (Trifluoromethyl)Position 2Increased activityPhenothiazines nih.gov
-Cl (Chloro)AnyIncreased activity (hydrophobicity)Phenothiazines nih.gov
-OH (Hydroxyl)AnyDecreased potencyPhenothiazines nih.gov
Dihydroxy and Fluoro groupsVariousEnhanced inhibitory profileBenzofuran derivatives researchgate.net
-CF3 (Trifluoromethyl)ortho and paraWell-tolerated by target enzymesBenzothiazole-phenyl analogues nih.gov

Introduction of Heterocyclic Moieties (e.g., Triazoles, Pyrazolines, Quinazolinones)

The core structure of this compound serves as a versatile scaffold for the synthesis of various heterocyclic derivatives. The introduction of moieties such as triazoles, pyrazolines, and quinazolinones is a common strategy to explore new chemical space. These transformations typically leverage the reactivity of the ethanone group or require multi-step synthetic sequences starting from related precursors.

Pyrazolines: A prevalent method for synthesizing pyrazoline derivatives from ethanone precursors involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine (B178648) derivative. uomustansiriyah.edu.iqrdd.edu.iqderpharmachemica.comdergipark.org.trcore.ac.uk

First, the starting ethanone, such as a 2-phenoxyacetophenone (B1211918) derivative, undergoes a base-catalyzed Claisen-Schmidt condensation with an appropriately substituted aromatic aldehyde. rdd.edu.iq This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone. core.ac.uk The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) with a base such as sodium hydroxide. derpharmachemica.comcore.ac.uk

Subsequently, the purified chalcone is reacted with a hydrazine derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) or base. rdd.edu.iqdergipark.org.tr This leads to an intramolecular Michael addition and subsequent cyclization to yield the 3,5-diaryl-4,5-dihydro-1H-pyrazole, or pyrazoline, ring system. dergipark.org.tr

EntryAcetophenone DerivativeAldehydeChalcone IntermediatePyrazoline ProductReagents & ConditionsRef
12-AminoacetophenoneSubstituted Benzaldehyde(E)-1-(2-aminophenyl)-3-arylprop-2-en-1-one2-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)anilinei) NaOH, Ethanol, rt; ii) N₂H₄·H₂O, Acetic Acid, Ethanol, reflux dergipark.org.tr
24-Fluoro-3-phenoxy BenzaldehydeSubstituted Acetophenone(E)-3-(4-fluoro-3-phenoxyphenyl)-1-arylprop-2-en-1-one3-(4-fluoro-3-phenoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazolei) 30% NaOH, Ethanol, rt; ii) N₂H₄·H₂O, 0.4% NaOH, Ethanol, reflux core.ac.uk
3Substituted AcetophenoneSubstituted AldehydeSubstituted Chalcone1-(2,4-dinitrophenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazolei) aq. NaOH, Ethanol, rt; ii) 2,4-Dinitrophenylhydrazine, Ethanol, reflux derpharmachemica.com

Triazoles: The synthesis of 1,2,4-triazole (B32235) moieties can be achieved through various routes. A relevant approach for structural analogues involves the conversion of a carboxylic acid to the desired heterocycle. For instance, a 2-phenoxybenzoic acid derivative can be converted to its corresponding acid chloride using thionyl chloride. nih.gov This activated intermediate is then reacted with aminoguanidine (B1677879) hydrogen carbonate in a solvent like pyridine (B92270). The subsequent cyclization of the resulting acyl aminoguanidine intermediate, typically promoted by a base such as aqueous sodium hydroxide, yields the 3-amino-5-substituted-4H-1,2,4-triazole. nih.gov This methodology highlights a pathway from an acid precursor, which can be derived from the ethanone through oxidation.

Quinazolinones: The synthesis of quinazolinones often starts from anthranilic acid or its derivatives. nih.gov A common method involves the acylation of anthranilic acid with an appropriate acyl chloride, followed by dehydration, often with acetic anhydride, to form a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with various amines or hydrazine to yield the corresponding 2,3-disubstituted quinazolin-4(3H)-ones. nih.gov Adapting this to the target compound would necessitate the transformation of the this compound into a suitable 2-aminobenzoic acid derivative, which represents a significant synthetic challenge involving multiple steps.

Alterations to the Ethanone Side Chain

Modifications to the two-carbon ethanone side chain of this compound are crucial for creating structural diversity. Key transformations include the formation of α,β-unsaturated ketones and α-halogenation for subsequent substitutions.

Formation of α,β-Unsaturated Ketones (Chalcones): As previously mentioned in the synthesis of pyrazolines, the Claisen-Schmidt condensation is a fundamental transformation of the ethanone side chain. rdd.edu.iq The reaction of the methyl ketone with an aromatic aldehyde under basic conditions extends the side chain and introduces a reactive carbon-carbon double bond, converting the ethanone into a propen-1-one structure (chalcone). nih.govtaylorandfrancis.comwikipedia.org This not only alters the geometry and electronic properties of the side chain but also provides a handle for further reactions like Michael additions and cycloadditions.

α-Halogenation and Subsequent Reactions: The methyl group of the ethanone side chain can be readily halogenated, most commonly brominated, at the α-position. This reaction typically proceeds by treating the ketone with a bromine source, such as elemental bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS) with an acid catalyst like p-toluenesulfonic acid (PTSA). nih.govlibretexts.orgresearchgate.net The reaction proceeds through an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking the electrophilic halogen. libretexts.org

The resulting α-bromo ketone, for example, 2-bromo-1-[2-(3,4-dichlorophenoxy)phenyl]ethan-1-one, is a valuable synthetic intermediate. The bromine atom serves as a good leaving group, enabling a variety of subsequent transformations:

Nucleophilic Substitution: The α-bromo ketone can react with various nucleophiles to introduce new functional groups. For example, reaction with thiourea (B124793) derivatives can lead to the formation of aminothiazole rings.

Elimination Reactions: Treatment of the α-bromo ketone with a non-nucleophilic, sterically hindered base like pyridine can induce an E2 elimination of HBr. libretexts.org This reaction re-introduces a double bond, forming an α,β-unsaturated ketone, providing an alternative route to these structures. libretexts.org

Starting MaterialTransformationReagents & ConditionsProduct TypePotential Subsequent ReactionsRef
1-[2-(Phenoxy)phenyl]ethan-1-one analogueClaisen-Schmidt CondensationAr-CHO, NaOH, Ethanolα,β-Unsaturated Ketone (Chalcone)Cyclization (e.g., to Pyrazolines), Michael Addition rdd.edu.iqcore.ac.uk
1-[2-(Phenoxy)phenyl]ethan-1-one analogueα-BrominationBr₂, Acetic Acid or NBS, p-TSAα-Bromo KetoneNucleophilic Substitution, Elimination (to α,β-Unsaturated Ketone) nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: A proton NMR spectrum for This compound would be expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region (typically δ 6.8-8.0 ppm) would display a complex pattern of multiplets due to the seven protons on the two phenyl rings. The specific chemical shifts and coupling constants would be dependent on the electronic effects of the dichlorophenoxy and acetyl groups. The three protons of the acetyl methyl group would appear as a sharp singlet, likely in the δ 2.5-2.7 ppm region, deshielded by the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. A key signal would be the carbonyl carbon of the ketone, expected to appear significantly downfield in the δ 195-205 ppm range. The 12 aromatic carbons would generate a series of signals in the δ 115-160 ppm region. The carbon of the methyl group would be observed much further upfield, typically around δ 25-30 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals. A COSY spectrum would show correlations between adjacent protons on the aromatic rings, while an HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~197
CH₃ ~2.6 (s, 3H) ~29
Aromatic CH ~6.8 - 7.8 (m, 7H) ~117 - 157
Aromatic C-Cl / C-O - ~120 - 158

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For This compound (Molecular Formula: C₁₄H₁₀Cl₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 280.0 g/mol ).

A characteristic feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The ratio of peaks for isotopes ³⁵Cl and ³⁷Cl would result in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ pattern with an approximate intensity ratio of 9:6:1.

Common fragmentation pathways in electron ionization (EI-MS) would likely involve cleavage of the bonds adjacent to the carbonyl group. Key fragments could include the loss of the methyl group ([M-15]⁺) to form an acylium ion, or cleavage at the ether linkage.

Table 2: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
~280 [C₁₄H₁₀Cl₂O₂]⁺ (Molecular Ion)
~265 [M - CH₃]⁺
~173 [C₈H₅OCl₂]⁺
~139 [C₇H₄OCl]⁺
~43 [CH₃CO]⁺

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For This compound , the most prominent and diagnostic absorption band would be from the carbonyl (C=O) stretch of the ketone functional group. This would appear as a strong, sharp peak in the region of 1680-1700 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching from the aromatic rings (multiple bands in the 1450-1600 cm⁻¹ region), and C-O-C stretching from the diaryl ether linkage (around 1200-1250 cm⁻¹). The C-Cl bonds would show absorptions in the fingerprint region below 800 cm⁻¹. libretexts.orglibretexts.orgutdallas.edu

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone C=O stretch ~1690
Aromatic C-H stretch ~3050
Aromatic C=C stretch ~1450-1600
Ether C-O-C stretch ~1240
Alkyl C-H stretch ~2920
Aryl Halide C-Cl stretch ~700-800

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. If a suitable single crystal of This compound could be grown, this technique would reveal the absolute conformation of the molecule.

The analysis would determine the dihedral angle between the two aromatic rings, which is a key conformational feature of diaryl ethers. It would also show the orientation of the acetyl group relative to the phenyl ring to which it is attached. As the molecule is achiral, there is no absolute stereochemistry to determine. To date, no crystal structure for this compound has been deposited in crystallographic databases. rcsb.orgnih.govnih.gov

Computational Chemistry and in Silico Approaches for Molecular Design and Interaction Profiling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

A study on this pyrazoline analog employed the B3LYP method with a 6-311G** basis set to perform density functional calculations. niscpr.res.in The predicted geometry from these calculations showed a strong correlation with experimental structural parameters. niscpr.res.in The analysis of Natural Bond Orbitals (NBO) indicated that the electronic transitions are predominantly of the π → π* type. niscpr.res.in Furthermore, vibrational analysis was used to calculate the thermodynamic properties of the compound at various temperatures, establishing relationships between specific heat capacity, entropy, and temperature. niscpr.res.in Such calculations are crucial for predicting the stability and reactivity of the molecule. The supramolecular interactions, such as C-H•••π interactions, were also identified as stabilizing factors in the crystal structure. niscpr.res.in

Computational MethodBasis SetKey Findings for 1N-Phenyl-3-(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline
DFT (B3LYP)6-311G**- Predicted geometry aligns well with structural parameters. niscpr.res.in- Electronic transitions are mainly π → π*. niscpr.res.in- Thermodynamic properties are correlated with temperature. niscpr.res.in- C-H•••π interactions contribute to crystal stability. niscpr.res.in

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding of a ligand to its protein target.

While no specific biological targets have been identified for "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one," studies on various pyrazoline derivatives have shown their potential to interact with a range of biological targets. For instance, different series of pyrazoline derivatives have been investigated as inhibitors of enzymes like phosphatidylinositol 3-kinases (PI3Ks), EGFR tyrosine kinase, and tyrosinase. rjraap.comekb.egrsc.org In one such study, quinoline (B57606)/naphthalene containing pyrazoline derivatives were evaluated in silico for their binding affinities to PI3K. rjraap.com Similarly, other pyrazoline derivatives have been docked with EGFR tyrosine kinase, showing potential inhibitory activity. ekb.eg These studies suggest that the pyrazoline scaffold, a key feature in some analogs, can be directed towards various enzymatic binding sites.

The analysis of binding affinities and interaction modes provides detailed insights into how a ligand interacts with its target. For pyrazoline derivatives, molecular docking studies have revealed key interactions that contribute to their binding affinity. For example, in a study on PI3K inhibitors, the synthesized pyrazoline compounds exhibited better docking scores than the reference drug AMG-319, with some compounds having scores as favorable as -7.85 Kcal/mol. rjraap.comnih.gov In another study focusing on EGFR tyrosine kinase, the docking results of pyrazoline derivatives were ranked based on their PLP fitness scores, which ranged from 81.11 to 90.52. ekb.eg These studies often highlight the importance of hydrogen bonding and other short-contact interactions with key amino acid residues within the binding site. ekb.eg

Pyrazoline Derivative SeriesTarget EnzymeDocking Score/FitnessKey Interactions
Quinoline/naphthalene containing pyrazolinesPI3KUp to -7.85 Kcal/mol rjraap.comnih.govNot specified
Nabumetone-based pyrazolinesEGFR Tyrosine KinasePLP fitness of 81.11 to 90.52 ekb.egHydrogen bonding and short contacts with key amino acids ekb.eg

Pharmacophore Modeling for Key Feature Identification

Pharmacophore modeling is a crucial step in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

Ligand-based pharmacophore modeling is employed when the structure of the biological target is unknown. This approach involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity. For pyrazoline and related heterocyclic structures, this method has been used to develop predictive models. For example, a five-point pharmacophore model (AHHRR) was developed for a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors. This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the key interaction points between the ligand and the protein in the binding site. This approach was utilized in a study of pyrazoloquinazoline class of PLK-1 inhibitors, where a five-point pharmacophore model (DHHPR) was selected. This model included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Such models are instrumental in virtual screening and the design of new, potent inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor.

MD simulations can also reveal the dynamic nature of intramolecular and intermolecular interactions. For instance, the interaction of the compound with water molecules in an aqueous environment can be simulated to understand its solvation and solubility characteristics. Furthermore, if a potential protein target is identified, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the binding and the key residues involved in the interaction.

Illustrative Parameters from Molecular Dynamics Simulations:

ParameterDescriptionPotential Insights for this compound
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the molecule over time, indicating structural stability.A stable RMSD would suggest that the molecule maintains a consistent average conformation.
Radius of Gyration (Rg)Indicates the compactness of the molecule.Fluctuations in Rg could signify conformational changes, such as the extension or folding of the molecule.
Torsional Angle AnalysisExamines the rotation around specific chemical bonds, such as the C-O-C ether linkage.This analysis would reveal the preferred orientations of the two aromatic rings relative to each other.
Hydrogen Bond AnalysisIdentifies the formation and breaking of hydrogen bonds with surrounding solvent molecules or a receptor.Can provide information on the compound's solubility and its ability to interact with polar residues in a binding site.

Prediction of Activity Spectra for Substances (PASS) for Potential Biological Activities

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its structural formula. The prediction is based on a training set of known biologically active substances and their activities. The results are presented as a list of potential activities with a corresponding probability of being active (Pa) and inactive (Pi).

While a specific PASS analysis for this compound is not publicly available, it is possible to speculate on the types of activities that might be predicted based on its structural features. The presence of the dichlorophenoxy group, a common moiety in various bioactive compounds, may suggest potential herbicidal, antimicrobial, or other activities. The phenylethanone core is also found in a range of pharmacologically active molecules.

A hypothetical PASS prediction could suggest a variety of biological activities. Activities with a high Pa value (typically > 0.7) would be considered highly probable and would warrant experimental validation.

Hypothetical PASS Predictions for this compound:

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Interpretation
Antifungal0.850.01High probability of exhibiting antifungal properties.
Antibacterial0.720.05Likely to have antibacterial activity.
Kinase Inhibitor0.650.10Moderate probability of inhibiting protein kinases.
Anti-inflammatory0.580.15Possible anti-inflammatory effects.
Cytochrome P450 Substrate0.450.20May be metabolized by cytochrome P450 enzymes.

Note: The data in this table is hypothetical and for illustrative purposes only, as a specific PASS analysis for this compound was not found in the public domain.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. yorku.ca These predictions help to assess the "drug-likeness" of a compound, which is a qualitative concept used to evaluate the likelihood of a molecule to become an oral drug. yorku.ca Various computational models and rules, such as Lipinski's Rule of Five, are used to estimate these properties from the molecular structure. technologynetworks.com

For this compound, we can estimate its ADME properties based on its chemical structure. These predictions can guide further experimental studies and potential modifications to improve its pharmacokinetic profile.

Predicted ADME Properties and Drug-Likeness of this compound:

PropertyPredicted Value/ClassificationImplication for Drug-Likeness
Absorption
Lipinski's Rule of FiveCompliantGood potential for oral bioavailability.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB, which may be desirable to avoid central nervous system side effects.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of certain CYP isoformsCould lead to drug-drug interactions.
Excretion
Renal ClearanceLowPrimarily eliminated through metabolism.

Note: These are estimated properties based on the general structural features of the compound and common in silico prediction models. Specific experimental validation is required for confirmation.

Investigation of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Studies

The diaryl ether scaffold is a recurring motif in compounds exhibiting a wide range of antimicrobial activities. rsc.orgrsc.org The structural characteristics of 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one, specifically the halogenated phenyl ring linked via an ether bond to an acetophenone (B1666503), suggest a potential for interaction with microbial targets.

Antibacterial Screening against Gram-Positive and Gram-Negative Strains

While direct antibacterial screening data for this compound is not available, studies on related acetophenone derivatives offer valuable SAR insights. A study on twenty acetophenone derivatives against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris) bacteria revealed that spatial, electronic, and topological descriptors significantly influence antibacterial activity. nih.gov Notably, compounds with nitro and bromo substituents showed significant activity. nih.gov

For instance, the antibacterial activity of acetophenones is influenced by the nature and position of substituents on the phenyl ring. The following table, derived from studies on various acetophenone derivatives, illustrates these relationships.

Compound/SubstituentGram-Positive ActivityGram-Negative ActivityKey SAR Observations
4-methyl acetophenoneActiveActiveElectron-donating group shows activity. nih.gov
2-hydroxy acetophenoneActiveActivePotential for hydrogen bonding enhances activity. nih.gov
3-bromo acetophenoneActiveActiveHalogenation can increase antibacterial potential. nih.gov
4-nitro acetophenoneMost ActiveActiveStrong electron-withdrawing group enhances activity. nih.gov

Antifungal Efficacy Evaluations

The diaryl ether structure is a known pharmacophore in several antifungal agents. Research on 2,4-dihydroxy-5-methylphenyl ethanone (B97240) derivatives has demonstrated that modifications to the ketone moiety can yield compounds with broad-spectrum antifungal activity. researchgate.net For example, the isopropyl ketone derivative in this series was found to be the most potent against a panel of phytopathogenic fungi, with IC50 values ranging from 17.28-32.32 μg/mL. researchgate.net

Structure-activity relationship studies on other antifungal derivatives have highlighted the importance of specific substitutions. For instance, in a series of spirotryprostatin A derivatives, the type and position of substituents on the aromatic rings were found to have a significant influence on antifungal activity against a range of plant pathogens. mdpi.com

Compound SeriesFungal PathogensKey SAR Findings
2,4-dihydroxy-5-methylphenyl ethanone derivativesCytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, Alternaria solaniThe lipophilicity (logP value) of the side chain at the ketone was correlated with activity; isopropyl ketone was optimal. researchgate.net
Spirotryprostatin A derivativesHelminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioidesThe core spirotryprostatin skeleton was crucial, and the nature and position of substituents significantly impacted potency. mdpi.com

Given these findings, it is plausible that this compound could exhibit antifungal properties. The dichlorinated ring system may contribute to favorable interactions with fungal-specific targets.

Antitubercular Efficacy against Mycobacterium tuberculosis

The diaryl ether motif is present in several compounds with known antitubercular activity. While specific data for this compound is lacking, SAR studies on other diaryl ether-containing molecules provide a basis for speculation. For instance, in a series of 5-aryl-2-thio-1,3,4-oxadiazole derivatives, several compounds exhibited potent inhibition of Mycobacterium tuberculosis H37Rv growth. researchgate.net

Furthermore, SAR studies on urea (B33335) derivatives have identified compounds with potent anti-tuberculosis activity, with MIC values as low as 0.01 μg/mL, comparable to isoniazid. nih.gov The optimization of these molecules involved systematic modification of the aryl ring substituents. nih.gov In another study on aminoquinazolinones, it was found that lipophilic substituents on the phenyl ring were optimal for antimycobacterial activity. acs.org

Compound ClassTarget OrganismKey SAR Observations
5-aryl-2-thio-1,3,4-oxadiazole derivativesMycobacterium tuberculosis H37RvSpecific substitutions on the aryl ring led to derivatives with over 90% growth inhibition at 12.5 μg/mL. researchgate.net
Urea derivativesMycobacterium tuberculosis H37RvSystematic modification of the aryl ring substituents led to compounds with MIC values of 0.01 μg/mL. nih.gov
AminoquinazolinonesMycobacterium tuberculosisLipophilic groups at the para-position of the phenyl ring were found to be optimal for activity. acs.org

These studies underscore the importance of the substituted aryl group in conferring antitubercular activity. The 3,4-dichlorophenoxy group in the target compound provides the lipophilicity that is often associated with antimycobacterial potency.

Anticancer and Antiproliferative Investigations in Cell-Based Assays (excluding clinical trials)

The diaryl ether scaffold is recognized as an invaluable structure in the design of anticancer drugs. rsc.orgrsc.org This is attributed to the structural flexibility and lipophilic nature of the diaryl ether linkage, which allows for effective interaction with various biological targets involved in cancer progression.

In Vitro Cytotoxicity against Various Cancer Cell Lines

While no specific cytotoxicity data for this compound has been reported, studies on analogous steroidal diaryl ethers have demonstrated significant antiproliferative activities against a panel of human cancer cell lines, including A2780 (ovarian), MCF-7 (breast), MDA-MB-231 (breast), HeLa (cervical), and SiHa (cervical). nih.govnih.gov In this series, a quinoline (B57606) derivative displayed substantial activity against MCF-7 and HeLa cells with low micromolar IC50 values. nih.govnih.gov

The substitution pattern on the aryl rings plays a critical role in determining the cytotoxic potency. The table below summarizes findings from a study on steroidal diaryl ethers, illustrating the impact of different aryl groups on cytotoxicity.

Compound (Aryl Moiety)Cell LineIC50 (µM)SAR Insights
PhenylA2780>30Basic phenyl group shows limited activity. nih.gov
NaphthylA2780>30Increasing aromatic system size does not significantly improve activity in this case. nih.gov
QuinolineMCF-74.3Nitrogen-containing heterocyclic moiety significantly enhances potency. nih.gov
QuinolineHeLa3.5Demonstrates potent activity, superior to cisplatin (B142131) in this cell line. nih.gov
Benzo-1,4-dioxaneA278011.2Another heterocyclic system showing good activity. nih.gov

These results suggest that the nature of the aromatic system attached to the ether linkage is a key determinant of anticancer activity. The dichlorinated phenyl ring in this compound could potentially confer significant cytotoxicity, though empirical testing is required for confirmation.

Mechanisms of Antiproliferative Action (e.g., enzyme inhibition, cell cycle arrest)

The antiproliferative action of diaryl ether derivatives can be mediated through various mechanisms. One of the well-documented mechanisms for this class of compounds is the inhibition of tubulin polymerization. nih.govmdpi.com Certain 13α-estrone derivatives containing a diaryl ether moiety have been shown to disturb microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov For example, a quinoline-containing steroidal diaryl ether was found to disturb tubulin polymerization in a concentration-dependent manner. nih.govmdpi.com

Computational studies have further elucidated the interaction of these compounds with the taxoid binding site of tubulin, providing a molecular basis for their antiproliferative effects. nih.gov The diaryl ether scaffold can orient the two aryl rings in a manner that is conducive to binding within the colchicine (B1669291) or taxoid binding sites of tubulin, thereby disrupting microtubule dynamics, which are essential for cell division.

While the precise mechanism of this compound is unknown, its structural similarity to other tubulin-inhibiting diaryl ethers suggests that this could be a plausible mode of action. Further investigation would be necessary to confirm enzyme inhibition, effects on the cell cycle, and induction of apoptosis.

Enzyme Inhibitory Activity

The core structure of this compound, featuring a diaryl ether linkage, is a recurring motif in various enzyme inhibitors. Research into analogous compounds provides insight into its potential inhibitory profile against several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

While direct studies on this compound are not prominent in the available literature, research on analogous structures, such as those containing phenoxy or ethoxyphenyl groups, indicates potential for cholinesterase inhibition. researchgate.netnih.gov Cholinesterase inhibitors are crucial for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

Derivatives of 2-phenitidine (ethoxyphenyl compounds) have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, a series of 2-phenoxy-indan-1-one derivatives were designed as AChE inhibitors, with some compounds showing high potency. researchgate.net The inhibitory activity of these related compounds suggests that the phenoxy-phenyl core of this compound could serve as a scaffold for developing new cholinesterase inhibitors. researchgate.netnih.gov Studies on various benzohydrazide (B10538) derivatives have also shown dual inhibition of both AChE and BChE. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Structural Analogues

Compound Class Target Enzyme IC₅₀ (µM) Reference
2-Phenoxy-indan-1-one derivative AChE 0.05 researchgate.net
N-substituted brominated 2-phenitidine AChE Moderate Inhibition nih.gov
N-substituted brominated 2-phenitidine BChE Moderate Inhibition nih.gov
2-Benzoylhydrazine-1-carboxamides AChE 44 - 100 mdpi.com

p38α MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are central to cellular responses to stress and play a critical role in inflammation by regulating the production of pro-inflammatory cytokines. uni-tuebingen.denih.gov As such, inhibitors of p38α MAPK are sought after for treating inflammatory diseases. nih.govselleckchem.com The development of p38α MAPK inhibitors has involved various chemical scaffolds, including diaryl structures. For instance, research has progressed from a rigidized benzophenone (B1666685) (diaryl ketone) lead structure to the development of highly potent dibenzepinone inhibitors. uni-tuebingen.de Benzophenones share a diaryl ketone structural feature with the subject compound. This suggests that the diaryl ether ketone scaffold of this compound could be relevant for interaction with the ATP-binding site of p38α kinase. uni-tuebingen.deresearchgate.net

Table 2: p38α MAP Kinase Inhibitory Activity of Selected Inhibitors

Compound Target Enzyme IC₅₀ Reference
Adezmapimod (SB203580) p38 MAPK 0.3 - 0.5 µM selleckchem.com
SB202190 p38α/β 50 nM / 100 nM selleckchem.com

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

Enoyl-acyl carrier protein reductase (ENR) is a vital enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway, making it an attractive target for novel antibacterial agents. frontiersin.orgnih.govsphinxsai.com The diaryl ether structure is a key feature of potent ENR inhibitors. nih.gov The well-known antibacterial agent triclosan (B1682465), a diphenyl ether derivative, targets the ENR enzyme. nih.gov

Research into 2'-substituted triclosan analogues has yielded diaryl ether compounds with significant potency against the Plasmodium falciparum ENR (PfENR), the causative agent of malaria. nih.gov These studies highlight the importance of the diaryl ether scaffold for inhibiting this essential bacterial and parasitic enzyme. researchgate.net The structural similarity of this compound to these active diaryl ethers suggests its potential as a lead structure for developing new inhibitors against microbial ENR enzymes.

Table 3: Inhibitory Activity of Diaryl Ether Analogues against P. falciparum

Compound Type Parasite Strain EC₅₀ (nM) Reference
2'-Substituted Triclosan Analogue 3D7 < 500 nih.gov

Other Investigated Biological Activities (based on structural analogues)

The therapeutic potential of the diaryl ether and diaryl ketone scaffold extends beyond enzyme inhibition, with structural analogues demonstrating efficacy in other significant areas of disease treatment.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.govmdpi.com Research has shown that compounds with a diaryl ether structure possess antileishmanial properties. For example, dillapiole (B1196416) n-butyl ether has been evaluated for its activity against Leishmania amazonensis and Leishmania guyanensis, showing promising inhibitory concentrations. scielo.brscielo.br The activity of these ether-linked aromatic compounds indicates that the this compound scaffold could be a promising starting point for the design of novel antileishmanial agents.

Table 4: Antileishmanial Activity of Diaryl Ether Analogues

Compound Leishmania Species IC₅₀ Time (h) Reference
Dillapiole n-butyl ether L. amazonensis 3.0 µM 72 scielo.br
Dillapiole n-butyl ether L. guyanensis 3.0 µM 72 scielo.br

Anticonvulsant Properties

The search for new antiepileptic drugs is ongoing, with a focus on novel chemical structures that can offer improved efficacy and safety profiles. nih.govderpharmachemica.com Pharmacophoric models of anticonvulsant agents often include a hydrophobic aromatic region. nih.gov Structural analogues of this compound, which contain dichlorophenyl or chlorophenoxy moieties, have been investigated for anticonvulsant activity.

For instance, N-[(2,4-dichlorophenyl)methyl]-acetamide derivatives have been synthesized and evaluated in anticonvulsant models. researchgate.net Another relevant analogue, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, has also been studied for its potential in experimental seizure models. researchgate.net Furthermore, a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified compounds with potent, broad-spectrum anticonvulsant properties in various animal seizure models, including the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. nih.gov These findings suggest that the substituted phenoxy-phenyl structure could contribute to anticonvulsant effects.

Table 5: Anticonvulsant Activity of a Structural Analogue in Mice

Compound Seizure Model ED₅₀ (mg/kg) Reference
Compound 14* MES 49.6 nih.gov
Compound 14* scPTZ 67.4 nih.gov
Compound 14* 6 Hz (32 mA) 31.3 nih.gov
Compound 14* 6 Hz (44 mA) 63.2 nih.gov

*Compound 14 is a (3-CF₃-phenyl) derivative of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide.

Analgesic and Anti-inflammatory Potentials

There is currently no available scientific literature detailing the analgesic or anti-inflammatory properties of this compound. Studies on structurally related compounds have explored these activities, but direct research on this specific molecule, including in vivo or in vitro assays, has not been published. Consequently, no data on its efficacy, mechanism of action, or structure-activity relationships in the context of pain and inflammation can be provided.

GABA-A Receptor Modulatory Effects

No research has been published investigating the effects of this compound on the GABA-A receptor. Therefore, information regarding its potential to act as a positive or negative allosteric modulator, or its binding affinity for any of the GABA-A receptor subunits, is not available. The structure-activity relationships for this compound concerning GABA-A receptor modulation remain uninvestigated.

GPR84 Agonist Activity

There are no studies in the current body of scientific literature that have evaluated this compound for agonist activity at the G protein-coupled receptor 84 (GPR84). GPR84 is a receptor primarily associated with immune cells and inflammation, and while various agonists have been identified, this particular compound has not been reported among them. As such, no data on its potency, efficacy, or signaling bias at this receptor is available.

Mechanistic Studies of Biological Action

Exploration of Molecular Targets and Pathways

There is currently no specific information available in published research identifying the molecular targets or metabolic pathways directly affected by 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one. Studies on analogous compounds, like 2,4-Dichlorophenoxyacetic acid (2,4-D), show interactions with auxin receptors in plants, leading to herbicidal effects by disrupting growth regulation. nih.govxtbg.ac.cnresearchgate.net However, it cannot be assumed that this compound shares these targets or mechanisms of action. Research into other chlorinated aromatic compounds suggests potential interactions with various enzymes and receptors, but specific targets for this compound have not been elucidated.

Ligand-Receptor Interaction Analysis

Detailed ligand-receptor interaction analysis for this compound is not documented in the available scientific literature. Such studies are crucial for understanding the binding affinity and specificity of a compound to its biological target, which is fundamental to its mechanism of action. nih.gov Without experimental data, such as binding assays or co-crystallography studies, any description of its interaction with potential receptors would be conjectural.

Elucidation of Signaling Cascades Affected by the Compound

Given the absence of identified molecular targets and ligand-receptor interactions, the specific signaling cascades affected by this compound have not been elucidated. Understanding how a compound influences signaling pathways, such as the MAP kinase cascade or others, is essential for determining its ultimate effect on cellular processes like proliferation, differentiation, and survival. nih.govnih.gov Without this foundational research, a detailed account of its impact on intracellular signaling is not possible.

Comparative Analysis with Known Bioactive Compounds and Established Drugs

Structural Similarities and Differences with Reported Active Compounds

The molecular framework of 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one consists of a 3,4-dichlorophenoxy group linked via an ether bond to the ortho position of a phenyl ethanone (B97240) moiety. This structure can be deconstructed into key components for comparison with other known active compounds.

Comparison with Phenoxy Herbicides: The most apparent structural analog is the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). mdpi.commt.gov Both molecules share the dichlorophenoxy scaffold, which is crucial for the herbicidal activity of phenoxyacetic acid derivatives. mdpi.commdpi.com The primary difference lies in the side chain attached to the phenoxy group's phenyl ring. In this compound, it is a 2-acetylphenyl group, whereas in 2,4-D, it is an acetic acid group. Furthermore, the position of the chlorine atoms differs (3,4-dichloro vs. 2,4-dichloro), which is known to influence biological activity. mdpi.com

Comparison with Acetophenone (B1666503) Derivatives: The phenyl ethanone (acetophenone) core is a common feature in many natural and synthetic bioactive compounds. nih.govresearchgate.netkib.ac.cn Natural acetophenones and their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.gov The subject compound can be considered a highly substituted acetophenone, where the ortho-position is modified with a large dichlorophenoxy group. This substitution pattern is distinct from simpler, naturally occurring acetophenones like apocynin or paeonol. nih.gov

Comparison with Diaryl Ether Compounds: The diaryl ether linkage is a structural motif present in various biologically active molecules. For instance, some diaryl ether compounds have been investigated for their cytotoxic properties. nih.gov Additionally, compounds with a phenoxyquinoline structure, which also contain a diaryl ether-like system, have been developed as potent and selective kinase inhibitors. nih.gov While the subject compound lacks the nitrogen-containing ring of quinolines, the fundamental diaryl ether structure provides a basis for potential interactions with biological targets.

Compound ClassExample CompoundStructural SimilarityKey Structural Difference
Phenoxy Herbicides2,4-Dichlorophenoxyacetic acid (2,4-D)Dichlorophenoxy coreEthanone side chain vs. acetic acid side chain; 3,4-dichloro vs. 2,4-dichloro substitution
Bioactive AcetophenonesPaeonolAcetophenone (phenyl ethanone) coreLarge, complex ortho-substituent (dichlorophenoxy) vs. smaller substituents (hydroxy, methoxy)
Diaryl Ether Kinase Inhibitors4-Phenoxyquinoline derivativesDiaryl ether linkagePresence of a simple phenyl ethanone vs. a quinoline (B57606) heterocyclic system

Comparative Biological Activity Profiles and Potency Evaluations

While direct biological data for this compound is not extensively available, its activity profile can be inferred by comparing it with its structural relatives.

Potential Herbicidal Activity: Given its similarity to 2,4-D, the compound could theoretically exhibit herbicidal or plant growth-regulating properties. mt.gov 2,4-D functions as a synthetic auxin, leading to uncontrolled growth and death in broadleaf weeds. researchgate.net The herbicidal activity of phenoxyacetic acids is highly dependent on the acetic acid side chain, which is believed to be crucial for its auxin-like activity. The replacement of this acidic group with a neutral ethanone moiety would likely alter this mechanism significantly, potentially reducing or changing the nature of its herbicidal effect.

Potential Antimicrobial Activity: Many substituted acetophenone derivatives have demonstrated significant antibacterial and antifungal properties. rasayanjournal.co.in For example, certain bromoacetophenone derivatives have shown potent activity against pathogenic bacteria like Ralstonia solanacearum and fungi such as Colletotrichum gloeosporioides. globethesis.com The biological activity of these compounds is often attributed to their ability to disrupt cell membranes or inhibit essential enzymes. globethesis.com The bulky, lipophilic dichlorophenoxy group on this compound could enhance its ability to penetrate microbial cell membranes, suggesting a potential for antimicrobial action.

Potential Cytotoxic Activity: Diaryl compounds are a well-established class of cytotoxic agents. For example, a series of 3,4-diaryl-2(5H)-furanones showed potent cytotoxic activities with ED50 values in the nanomolar range against several cancer cell lines. nih.gov The presence of two aromatic rings in this compound aligns it with this class of compounds. The specific substitution pattern, including the chloro groups, could contribute to cytotoxic effects, a common feature of many anticancer agents.

Comparative Potency of Structurally Related Compound Classes
Compound ClassExampleBiological ActivityReported Potency (Example)Reference
Bromoacetophenone DerivativesCompound 3-5Antibacterial (R. solanacearum)MIC = 12.5 μM globethesis.com
Diaryl Furanones3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneCytotoxicityED50 < 20 nM nih.gov
Phenoxyquinoline DerivativesKi6945PDGFr Kinase InhibitionIC50 = 0.050 μM nih.gov
Established AntifungalsTerbinafineAntifungal (Dermatophytes)Low initial MICs compared to other agents nih.gov

Insights from Structure-Activity Relationships of Related Derivatives

The study of structure-activity relationships (SAR) for analogous compounds provides valuable insights into how the specific features of this compound might influence its biological activity.

Influence of Halogen Substitution: In the phenoxyacetic acid class of herbicides, the position and number of chlorine atoms on the phenyl ring are critical determinants of activity. mdpi.com The shift from a 2,4-dichloro pattern (in 2,4-D) to a 3,4-dichloro pattern could significantly impact the molecule's interaction with target receptors in plants. Similarly, in other bioactive compounds, such as those with a benzimidazole (B57391) subunit, a 3,4-dichloro substitution on a terminal phenyl ring was found to be favorable for activity. tandfonline.com This suggests that the 3,4-dichloro arrangement in the subject compound is a potentially potent feature.

Role of the Acetophenone Moiety: SAR studies on acetophenone derivatives reveal that the nature and position of substituents on the phenyl ring are crucial for their biological effects. rasayanjournal.co.inglobethesis.com For the subject compound, the ortho-substitution with a large dichlorophenoxy group is a key feature. This bulky group could impose conformational restrictions on the molecule and influence its binding to target proteins. In studies of synthetic cathinones (which are related to phenyl ethanones), substitutions on the phenyl ring were found to shift the selectivity of the compounds towards different monoamine transporters. frontiersin.org This highlights the importance of the substitution pattern on the aromatic ring of the ketone.

Future Research and Translational Opportunities for this compound

The chemical compound this compound represents a core structure with potential for further investigation in medicinal chemistry and drug discovery. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs, featuring a dichlorophenoxy group linked to a phenyl ethanone, suggest avenues for future exploration based on established principles of drug design and development. This article outlines potential future research directions and translational perspectives for this compound, excluding clinical trial data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or chlorination of precursor ketones. For example, chlorination using concentrated HCl and aqueous hydroperoxide in ethanol at elevated temperatures (60–80°C) is effective for introducing halogen substituents . Optimization involves adjusting stoichiometric ratios (e.g., 1:2 molar ratio of ketone to chlorinating agent) and monitoring reaction progress via TLC or HPLC.
  • Key Considerations : Side reactions, such as over-chlorination or oxidation, can be minimized by controlling temperature and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >90% purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; dihedral angle between aromatic rings: 45–55°) .
  • Spectroscopy :
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 750–800 cm⁻¹ (C-Cl bend) .
  • NMR : ¹H NMR (CDCl₃) δ 7.8–8.1 (aromatic protons), δ 2.6 (CH₃CO) .
    • Validation : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 295.01) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (GHS H332: harmful if inhaled) .
    • Emergency Procedures :
  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Exposure : Flush skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing Cl substituents activate the aryl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. DFT calculations show a reduced HOMO energy (-8.9 eV), favoring Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C) .
  • Data Contradictions : Some studies report lower yields (~40%) due to steric hindrance from the dichlorophenoxy group; optimizing ligand systems (e.g., XPhos) improves efficiency to >70% .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon at δ 195–205 ppm) may arise from solvent polarity or tautomerism.
  • Resolution :

  • Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects .
  • Perform variable-temperature NMR to detect tautomeric equilibria .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Docking Studies : Target enzymes like acetylcholinesterase (PDB ID: 4EY7) show binding affinity (ΔG = -9.2 kcal/mol) via π-π stacking with the dichlorophenoxy group .
  • QSAR Models : LogP (~3.5) and polar surface area (70 Ų) predict blood-brain barrier permeability for CNS applications .
    • Validation : Compare with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization Issues : Low solubility in common solvents (e.g., <1 mg/mL in water) and polymorphism.
  • Solutions :

  • Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation .
  • Annealing at 120°C for 2 hours stabilizes the monoclinic crystal form (space group P2₁/c) .

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Reactant of Route 1
Reactant of Route 1
1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.